BTK Inhibitory Potency: 4-tert-Butyl vs. Diverse Substituents in a Disclosed Patent Series
In the pyrazolopyrazine-derived BTK inhibitor series of US20240083900, Example 99, which corresponds to 4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide, exhibits an IC₅₀ of 1 nM against human BTK [1]. Within the same patent assay framework, Example 236 and Example 79 show IC₅₀ values of 5.5 nM and 1.20 nM respectively, while Example 66 achieves <1 nM [2]. The 4-tert-butyl-substituted example resides among the most potent compounds in this chemical series, distinguishable from the 5.5 nM analogue (5.5-fold less potent) but closely positioned to other top-tier examples.
| Evidence Dimension | BTK enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Example 236: IC₅₀ = 5.5 nM; Example 79: IC₅₀ = 1.20 nM; Example 66: IC₅₀ <1 nM; Example 236: 5.5 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 79; slightly less potent than Example 66 |
| Conditions | In vitro BTK enzyme assay; compound concentration–response measurement (US20240083900) |
Why This Matters
A 5.5-fold potency drop is sufficient to alter hit-call thresholds in cascade screening and can determine whether a compound progresses from biochemical to cellular profiling.
- [1] BindingDB. Monomer ID 658441: US20240083900, Example 99; BTK IC₅₀ 1 nM. https://bdb2.ucsd.edu (accessed 2026-04-30). View Source
- [2] BindingDB. Monomer ID 658410 (Example 236: IC₅₀ 5.5 nM); Monomer ID 658433 (Example 79: IC₅₀ 1.20 nM); Monomer ID 658428 (Example 66: IC₅₀ <1 nM). https://bdb2.ucsd.edu (accessed 2026-04-30). View Source
